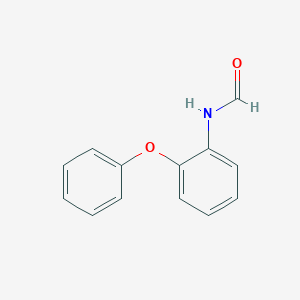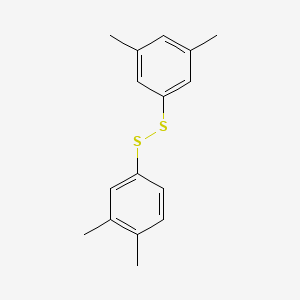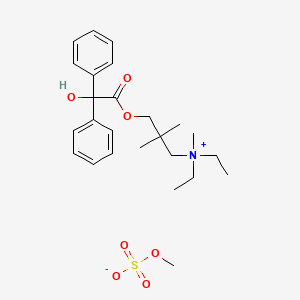
Thiol reductone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiol reductone is a sulfur-containing organic compound characterized by the presence of a sulfhydryl group (-SH). This functional group imparts unique properties to the molecule, making it highly reactive and useful in various chemical and biological processes. Thiol reductones are known for their strong reducing capabilities and are often used in redox reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiol reductones can be synthesized through several methods. One common approach involves the reaction of thiols with aldehydes or ketones to form thioacetals or thioketals. These intermediates can then be reduced to yield thiol reductones. Another method involves the direct reduction of disulfides to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) .
Industrial Production Methods
In industrial settings, thiol reductones are often produced through large-scale reduction processes. These processes typically involve the use of catalytic hydrogenation or electrochemical reduction techniques to convert disulfides or other sulfur-containing precursors into thiol reductones. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Thiol reductones undergo a variety of chemical reactions, including:
Oxidation: Thiol reductones can be oxidized to form disulfides or sulfonic acids.
Reduction: They can reduce disulfides back to thiols, often using reducing agents like DTT or TCEP.
Substitution: Thiol reductones can participate in nucleophilic substitution reactions, where the sulfhydryl group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium hypochlorite, and molecular bromine are commonly used oxidizing agents.
Reduction: DTT and TCEP are frequently used reducing agents.
Substitution: Alkyl halides and thiourea are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Thioethers (sulfides).
Scientific Research Applications
Thiol reductones have a wide range of applications in scientific research:
Chemistry: They are used as reducing agents in various organic synthesis reactions.
Biology: Thiol reductones play a crucial role in maintaining the redox balance within cells.
Medicine: In medical research, thiol reductones are used to study oxidative stress and its impact on diseases.
Mechanism of Action
Thiol reductones exert their effects primarily through redox reactions. The sulfhydryl group (-SH) in thiol reductones can donate electrons, reducing other molecules and forming disulfide bonds. This redox activity is crucial for maintaining cellular redox balance and protecting cells from oxidative damage . In biological systems, thiol reductones often target cysteine residues in proteins, facilitating the reduction of disulfide bonds and ensuring proper protein function .
Comparison with Similar Compounds
Thiol reductones share similarities with other sulfur-containing compounds such as:
Thiols: Both contain the sulfhydryl group (-SH) and exhibit similar reactivity.
Disulfides: These are oxidized forms of thiols and can be reduced back to thiols by thiol reductones.
Thioethers (Sulfides): These compounds are formed through the substitution reactions of thiols and exhibit different chemical properties compared to thiol reductones.
Thiol reductones are unique due to their strong reducing capabilities and their ability to participate in a wide range of chemical reactions. This versatility makes them valuable in various scientific and industrial applications.
Properties
CAS No. |
69538-20-1 |
|---|---|
Molecular Formula |
C9H6O3S |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
4-hydroxy-3-sulfanylchromen-2-one |
InChI |
InChI=1S/C9H6O3S/c10-7-5-3-1-2-4-6(5)12-9(11)8(7)13/h1-4,10,13H |
InChI Key |
UURWRGIHEFYQBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)S)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,N-[4-(1-aminoethyl)-thiazol-2-YL]-](/img/structure/B13783714.png)






![1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride](/img/structure/B13783757.png)

![diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride](/img/structure/B13783769.png)
![3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one](/img/structure/B13783771.png)


![Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt](/img/structure/B13783807.png)
